Deglucobalhimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deglucobalhimycin is a glycopeptide antibiotic derived from the bacterium Amycolatopsis sp. It is structurally related to vancomycin and balhimycin, and it is known for its ability to bind to bacterial cell wall precursors, thereby inhibiting cell wall synthesis . This compound is particularly significant in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Preparation Methods
Synthetic Routes and Reaction Conditions: Deglucobalhimycin is synthesized through a series of complex chemical reactions involving the coupling of amino acids and glycosylation steps. The synthesis typically begins with the preparation of the peptide backbone, followed by the attachment of sugar moieties. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Amycolatopsis sp. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic. Advanced chromatographic techniques are employed to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Deglucobalhimycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target specific functional groups within the peptide backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include modified glycopeptide structures with altered biological activities. These modifications can enhance the antibiotic’s efficacy or reduce its susceptibility to bacterial resistance mechanisms .
Scientific Research Applications
Deglucobalhimycin has a wide range of scientific research applications:
Mechanism of Action
Deglucobalhimycin exerts its effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Balhimycin: Closely related to deglucobalhimycin, with slight variations in its glycosylation pattern.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its binding affinity and spectrum of activity. This uniqueness makes it a valuable compound for studying the structure-activity relationships of glycopeptide antibiotics and for developing new derivatives with improved properties .
Properties
Molecular Formula |
C60H65Cl2N9O20 |
---|---|
Molecular Weight |
1303.1 g/mol |
IUPAC Name |
(1R,2S,18R,19R,22R,25R,28R,40R)-2-[(2R,4R,6R)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33-,34-,42+,44-,45-,46-,47-,48-,49-,51+,59-/m1/s1 |
InChI Key |
ABWSMPORYONAHZ-MLCXWKRQSA-N |
Isomeric SMILES |
C[C@@H]1C([C@](C[C@@H](O1)O[C@@H]2[C@@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.